3-[(5-Amino-2-methylanilino)methyl]benzonitrile
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Overview
Description
3-[(5-Amino-2-methylanilino)methyl]benzonitrile is an organic compound that features a benzonitrile core substituted with an aminomethyl group and an amino-methyl-aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-2-methylanilino)methyl]benzonitrile typically involves the reaction of 5-amino-2-methylaniline with a benzonitrile derivative. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing similar compounds . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like triethylamine, with the reaction temperature maintained around 130°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-2-methylanilino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[(5-Amino-2-methylanilino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-2-methylanilino)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate biochemical pathways by either activating or inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzo[b]thiophene: Shares a similar aminobenzene structure but with a thiophene ring.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains an amino-methyl-thiazole moiety.
Uniqueness
3-[(5-Amino-2-methylanilino)methyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(5-amino-2-methylanilino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-5-6-14(17)8-15(11)18-10-13-4-2-3-12(7-13)9-16/h2-8,18H,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPTWGBUOFYJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NCC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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